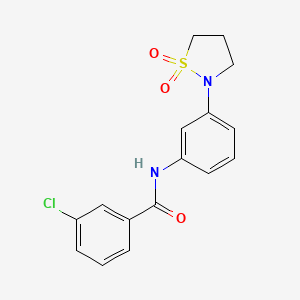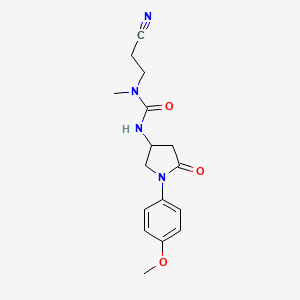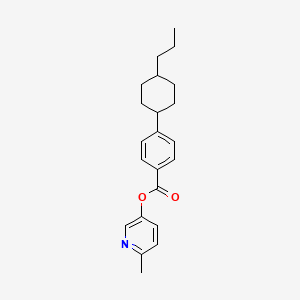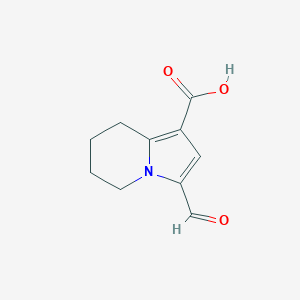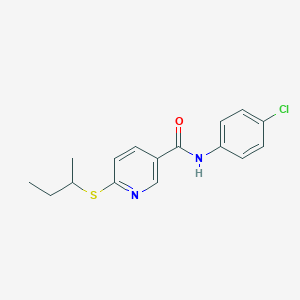![molecular formula C25H34ClN3O5S2 B2402330 Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216911-61-3](/img/structure/B2402330.png)
Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrano and Pyrimidine Derivatives
Research has demonstrated the synthesis of diamino-substituted pyrano and pyrimidine derivatives, including processes that may be relevant to the synthesis of the specified compound. For instance, ethyl 1-amino derivatives have been reacted with benzoyl isothiocyanate to yield thioureido derivatives, which undergo cyclization to form highly functionalized pyridines and pyrimidines, showcasing the potential for creating complex molecules with specific biological activities (Paronikyan et al., 2016).
Phosphine-Catalyzed Annulation
Another study explored the use of ethyl 2-methyl-2,3-butadienoate for [4+2] annulation with N-tosylimines, leading to the synthesis of substituted tetrahydropyridines. This highlights a method for constructing pyridine rings, a core feature of the specified compound, through catalyzed synthesis (Zhu et al., 2003).
Potential Applications
Antimicrobial and Anticancer Agents
Some derivatives of similar structural frameworks have been investigated for their antimicrobial and anticancer properties. For example, new pyridine derivatives have shown variable and modest antimicrobial activity, suggesting that compounds with related structures could serve as potential candidates for drug development against various bacterial and fungal infections (Patel et al., 2007).
Inhibition of Mycobacterium Tuberculosis
Thiazole-aminopiperidine hybrid analogs have been designed and synthesized, showing inhibition against Mycobacterium tuberculosis GyrB ATPase. This indicates the potential use of structurally similar compounds in treating tuberculosis, highlighting the importance of such molecules in medicinal chemistry (Jeankumar et al., 2013).
Vasodilation Properties
Certain 3-pyridinecarboxylates have been synthesized with potential vasodilation properties, demonstrating the application of pyridine derivatives in cardiovascular research. This suggests that the specified compound could also have implications in the study and treatment of cardiovascular diseases (Girgis et al., 2008).
Future Directions
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in the design of drugs .
Mode of Action
Piperidine derivatives have been found to be involved in a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Piperidine derivatives have been found to be involved in a variety of biological activities . These activities could potentially influence various biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are a subject of ongoing research .
Result of Action
Piperidine derivatives have been found to be involved in a variety of biological activities . These activities could potentially result in various molecular and cellular effects.
Action Environment
The action of piperidine derivatives can be influenced by a variety of factors, including the specific conditions under which they are used .
properties
IUPAC Name |
ethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S2.ClH/c1-4-33-25(30)22-20-12-15-27(17(2)3)16-21(20)34-24(22)26-23(29)18-8-10-19(11-9-18)35(31,32)28-13-6-5-7-14-28;/h8-11,17H,4-7,12-16H2,1-3H3,(H,26,29);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXCAEKIVSJJTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2402247.png)

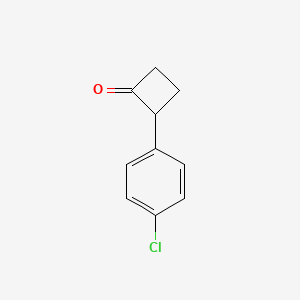

![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol](/img/structure/B2402255.png)
![2-Methyl-2-[(methylamino)methyl]propane-1,3-diol](/img/structure/B2402258.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2402259.png)
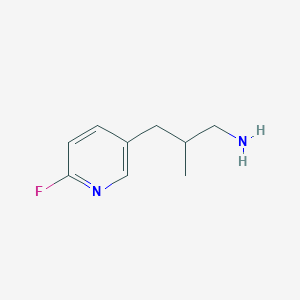
![5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2402262.png)
